molecular formula C14H11N3O3S B14148868 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B14148868
M. Wt: 301.32 g/mol
InChI Key: BRNNFIHFDBWVJC-OVCLIPMQSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzoxazole derivative.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Schiff Base Formation: The final step involves the condensation of the benzoxazole-sulfanyl derivative with furan-2-carbaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

    Substitution: The benzoxazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary accordingly, potentially involving interactions with enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)acetamide: Shares the benzoxazole and sulfanyl groups but lacks the furan ring and Schiff base.

    N-(furan-2-ylmethylidene)acetamide: Contains the furan ring and Schiff base but lacks the benzoxazole and sulfanyl groups.

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide lies in its combination of structural features, which may confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H11N3O3S/c18-13(17-15-8-10-4-3-7-19-10)9-21-14-16-11-5-1-2-6-12(11)20-14/h1-8H,9H2,(H,17,18)/b15-8+

InChI Key

BRNNFIHFDBWVJC-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC=CO3

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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